molecular formula C14H26N2O2 B1456012 1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester CAS No. 2173116-19-1

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester

Cat. No.: B1456012
CAS No.: 2173116-19-1
M. Wt: 254.37 g/mol
InChI Key: LBZJQOBUIXWLIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester is a bicyclic spiro compound featuring a 5,5-membered ring system with nitrogen atoms at positions 1 and 9. The tert-butyl ester group at position 3 enhances steric protection and modulates solubility for pharmaceutical applications . Its molecular formula is C₁₄H₂₄N₂O₂ (exact weight: 254.368 g/mol; CAS: 1031927-14-6), and it serves as a key intermediate in synthesizing bioactive molecules targeting central nervous system (CNS) disorders and enzyme inhibition .

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[5.5]undecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)11-4-5-14(16-10-11)6-8-15-9-7-14/h11,15-16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZJQOBUIXWLIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCC2(CCNCC2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester (CAS No. 1031927-14-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

  • Molecular Formula: C₁₄H₂₆N₂O₂
  • Molecular Weight: 254.37 g/mol
  • Structure: The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity

1,9-Diazaspiro[5.5]undecane derivatives have been studied for their potential in treating various conditions:

  • Antinociceptive Effects: Research indicates that compounds in this class exhibit pain-relieving properties. A study highlighted their effectiveness in models of acute and chronic pain, suggesting a mechanism involving the modulation of pain pathways through GABAergic systems .
  • Anti-inflammatory Properties: The compound has shown promise in reducing inflammation, particularly in immune response modulation. It was noted that certain derivatives could influence T cell proliferation and macrophage activity, which are crucial in inflammatory processes .
  • Potential for Treating Obesity and Metabolic Disorders: Some studies have linked 1,9-diazaspiro[5.5]undecanes to weight management and metabolic regulation, indicating a role in appetite suppression and energy expenditure .

Case Studies

  • GABA Receptor Antagonism:
    • A study investigated the interaction of 1,9-diazaspiro[5.5]undecane derivatives with GABA receptors. The results demonstrated that these compounds could act as competitive antagonists at GABA type A receptors, influencing neuronal excitability and offering potential therapeutic avenues for neurological disorders .
  • Pain Management:
    • In experimental models, the administration of 1,9-diazaspiro[5.5]undecane derivatives resulted in significant reductions in pain responses compared to controls. This effect was attributed to their ability to modulate central nervous system pathways involved in pain perception .

Synthesis Methods

The synthesis of 1,9-diazaspiro[5.5]undecane derivatives typically involves multi-step organic reactions. Key methods include:

  • Cyclization Reactions: Utilizing amines and carbonyl compounds to form the spirocyclic structure.
  • Functionalization: Modifying the carboxylic acid moiety to enhance solubility and biological activity.

Table of Biological Activities

Activity TypeObserved EffectsReferences
AntinociceptivePain relief in acute/chronic models
Anti-inflammatoryReduced T cell proliferation
Metabolic RegulationPotential for obesity treatment

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Substituted Derivatives

The structural placement of the tert-butyl carboxylate group and nitrogen atoms significantly influences physicochemical properties. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
1,9-Diazaspiro[5.5]undecane-1-carboxylic acid tert-butyl ester 1158750-00-5 C₁₄H₂₆N₂O₂ 254.368 Carboxylate at position 1 Altered nitrogen positioning affects hydrogen bonding and ring strain
3,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester 189333-51-5 C₁₄H₂₄N₂O₂ 254.364 Dual nitrogen atoms at positions 3 and 9 Enhanced rigidity for receptor binding
tert-Butyl 9-methyl-3,9-diazaspiro[5.5]undecane-3-carboxylate 672310-15-5 C₁₅H₂₆N₂O₂ 268.384 Methyl group at position 9 Increased lipophilicity for blood-brain barrier penetration

Functionalized Derivatives

Fluorinated analogs (e.g., tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate , CAS: 1784848-04-9) introduce electron-withdrawing fluorine atoms, improving metabolic stability (Molecular formula: C₁₄H₂₄F₂N₂O₂; MW: 290.349) . Oxo derivatives (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate , CAS: 873924-08-4) feature a ketone group, altering solubility (logP: 2.38) and reactivity .

Spiro Ring Variations

Compounds with smaller spiro systems exhibit distinct conformational dynamics:

  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate (CAS: 236406-61-4): A 4,5-membered spiro system reduces steric hindrance, favoring synthetic accessibility .
  • tert-Butyl 2-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS: 1251010-17-9): Compact 3,4-membered rings increase ring strain, limiting stability .

Preparation Methods

Detailed Preparation Methodology

While direct literature specifically on 1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester is limited, closely related diazaspiro compounds and their synthetic routes provide a framework. For example, the synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylic acid ester, a related spirocyclic system, involves a seven-step process that can be adapted for the 1,9-diazaspiro[5.5]undecane scaffold with modifications to ring size and substitution pattern.

Representative Synthetic Route (Adapted)

Step Reaction Description Reagents & Conditions Outcome
1 Alkylation of ethyl malonate in ethanol solvent to form a malonate derivative Ethyl malonate, ethanol, 25–80°C, 5 h Intermediate malonate compound
2 Reduction of malonate derivative with lithium borohydride in tetrahydrofuran LiBH4, THF, 0–70°C, 2.5 h Hydroxy intermediate
3 Tosylation of hydroxy intermediate with p-toluenesulfonyl chloride in dichloromethane p-Toluenesulfonyl chloride, DCM, 25°C, 12 h Tosylated intermediate
4 Cyclization via intramolecular nucleophilic substitution using cesium carbonate in acetonitrile Cs2CO3, MeCN, 25–90°C, 3 h Spirocyclic ring closure
5 Reduction of cyclic intermediate with magnesium turnings in methanol Mg, MeOH, 25–80°C, 1 h Reduced spirocyclic amine
6 Protection of amine with tert-butyl carbamate (Boc anhydride) in dichloromethane Boc2O, K2CO3, DCM, 25°C, 12 h Boc-protected amine
7 Final purification and hydrogenation with palladium on carbon in methanol Pd/C, MeOH, 25°C, 3 h Target tert-butyl ester diazaspiro compound

This route emphasizes:

  • Use of mild conditions to preserve stereochemistry.
  • Sequential functional group transformations to build the spirocyclic core and protect the amine.
  • Reaction times and temperatures optimized for each step to maximize yield and purity.

Reaction Conditions Summary Table

Step Temperature (°C) Time (hours) Solvent Key Reagents
1 25–80 5 Ethanol Ethyl malonate
2 0–70 2.5 Tetrahydrofuran Lithium borohydride
3 25 12 Dichloromethane p-Toluenesulfonyl chloride
4 25–90 3 Acetonitrile Cesium carbonate
5 25–80 1 Methanol Magnesium turnings
6 25 12 Dichloromethane / THF-water Boc anhydride, potassium carbonate
7 25 3 Methanol Palladium on carbon

Analytical and Yield Data

  • The reduction step with magnesium in methanol typically yields the reduced intermediate quantitatively (~100% yield).
  • Protection with Boc anhydride proceeds smoothly with high conversion as monitored by thin layer chromatography (TLC).
  • The final product is obtained after catalytic hydrogenation with palladium on carbon, yielding a pure tert-butyl ester derivative.

Alternative Synthetic Approaches

  • Cyclization via Cesium Carbonate : Key to forming the spiro ring, cesium carbonate promotes intramolecular nucleophilic substitution efficiently.
  • Use of Boc Protection : The tert-butyl carbamate group is preferred for protecting the amine functionality due to its stability and ease of removal.
  • Reduction Techniques : Lithium borohydride and magnesium turnings are common reducing agents used sequentially to convert esters and ketones to alcohols and amines.

Research Findings and Practical Considerations

  • The synthetic sequence is designed for scalability and industrial applicability, using readily available reagents and mild conditions.
  • Reaction monitoring by TLC and purification by standard organic methods ensure high purity.
  • The tert-butyl ester serves as a protecting group for the carboxylic acid, facilitating further functionalization or deprotection in subsequent synthetic steps.
  • The diazaspiro core provides rigidity and three-dimensionality, important for biological activity in medicinal chemistry applications.

Summary Table of Key Synthetic Features

Feature Description
Core Formation Intramolecular cyclization using cesium carbonate
Protection Strategy Boc protection of amine group with Boc anhydride
Reduction Steps Lithium borohydride and magnesium turnings for selective reductions
Reaction Monitoring Thin layer chromatography (TLC)
Yield High yields reported, e.g., 100% for reduction step
Scalability Suitable for industrial scale with mild conditions and common reagents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester?

  • Methodological Answer : The synthesis typically involves spirocyclic ring formation via cycloaddition or alkylation strategies. For example, analogous spiro compounds (e.g., 3-azaspiro[5.5]undecane derivatives) are synthesized by reacting methyl vinyl ketone with protected piperidine precursors under nitrogen, followed by catalytic hydrogenation (e.g., Pd/C) to reduce double bonds . The tert-butyl ester group is introduced via Boc protection, often using di-tert-butyl dicarbonate (Boc anhydride) in inert solvents like THF or DCM. Purification via silica gel chromatography (petroleum ether/ether gradients) is critical to isolate the product .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming the spirocyclic structure and tert-butyl group (e.g., a singlet at ~1.4 ppm for the tert-butyl protons).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can validate the molecular ion peak (e.g., exact mass ~310.27 g/mol for derivatives) .
  • IR Spectroscopy : Confirms carbonyl stretching (~1700 cm1^{-1}) from the ester and Boc groups.

Q. How should researchers handle solubility challenges during experimental workflows?

  • Methodological Answer : The compound is typically soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but may require sonication or gentle heating. For aqueous reactions, tert-butyl esters are stable under mild acidic/basic conditions but hydrolyze in strong acids (e.g., TFA). Pre-solubility testing in DMSO followed by dilution is recommended for biological assays .

Advanced Research Questions

Q. How can stereochemical control be achieved during spirocyclic ring formation?

  • Methodological Answer : Stereoselectivity depends on reaction conditions and catalysts. For example, chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can direct spirocenter configuration. In related syntheses, Triton-B (a phase-transfer catalyst) is used to enhance regioselectivity during cyclization . Post-synthesis chiral HPLC or derivatization with chiral resolving agents may separate enantiomers .

Q. What strategies resolve contradictions in spectral data for structurally similar analogs?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded regions (e.g., spirocyclic protons).
  • X-ray Crystallography : Definitive proof of spiro connectivity and stereochemistry for crystalline derivatives .
  • Comparative Analysis : Cross-reference with published spectra of analogs (e.g., tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate, CAS 173405-78-2) .

Q. How does the tert-butyl ester group influence stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Thermal Stability : The tert-butyl group provides steric protection, enhancing thermal stability up to ~150°C. Decomposition occurs via retro-ene reactions at higher temperatures.
  • pH Sensitivity : Stable in neutral/basic conditions but hydrolyzes in acidic media (e.g., HCl/dioxane). Kinetic studies using HPLC can monitor degradation rates .

Q. What are the key considerations for scaling up synthesis while maintaining purity?

  • Methodological Answer :

  • Catalyst Optimization : Replace homogeneous catalysts (e.g., Pd/C) with recyclable heterogeneous alternatives.
  • Purification : Switch from column chromatography to recrystallization (e.g., using ethyl acetate/hexane) for large batches.
  • Process Analytics : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester
Reactant of Route 2
1,9-Diazaspiro[5.5]undecane-3-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.